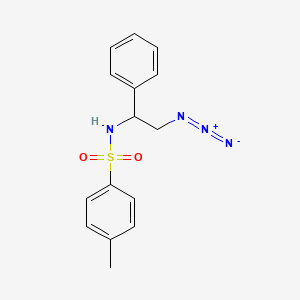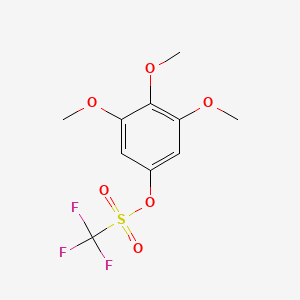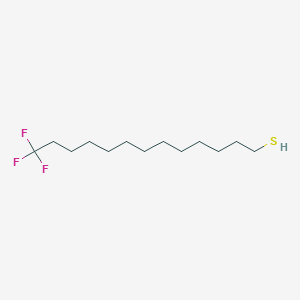![molecular formula C20H26O2Se2 B12563515 Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane CAS No. 200639-98-1](/img/structure/B12563515.png)
Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane is an organoselenium compound characterized by the presence of two selenium atoms bonded to phenyl groups substituted with 1-methoxypropyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane typically involves the reaction of 2-[(1S)-1-methoxypropyl]phenyl lithium with elemental selenium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: It can be reduced to form selenides.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
科学研究应用
Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with unique electronic and optical properties.
作用机制
The mechanism of action of Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane involves its ability to undergo redox reactions. The selenium atoms in the compound can cycle between different oxidation states, allowing it to act as an antioxidant. This redox cycling can interact with various molecular targets, including enzymes and cellular components, to exert its effects. The compound’s ability to form stable selenides and selenoxides is crucial for its biological activity.
相似化合物的比较
Similar Compounds
- Bis(4-methoxyphenyl)diselane
- Bis(3-trifluoromethylphenyl)diselane
- Bis(2,6-dimethylphenyl)diselane
Uniqueness
Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane is unique due to the presence of the 1-methoxypropyl substituent, which imparts distinct steric and electronic properties. This makes it different from other diselanes, which may have simpler or more symmetrical substituents. The specific arrangement of atoms in this compound can influence its reactivity and interactions with other molecules, making it a valuable compound for specialized applications.
属性
CAS 编号 |
200639-98-1 |
|---|---|
分子式 |
C20H26O2Se2 |
分子量 |
456.4 g/mol |
IUPAC 名称 |
1-[(1S)-1-methoxypropyl]-2-[[2-[(1S)-1-methoxypropyl]phenyl]diselanyl]benzene |
InChI |
InChI=1S/C20H26O2Se2/c1-5-17(21-3)15-11-7-9-13-19(15)23-24-20-14-10-8-12-16(20)18(6-2)22-4/h7-14,17-18H,5-6H2,1-4H3/t17-,18-/m0/s1 |
InChI 键 |
FAUHUBXQQJZGFF-ROUUACIJSA-N |
手性 SMILES |
CC[C@@H](C1=CC=CC=C1[Se][Se]C2=CC=CC=C2[C@H](CC)OC)OC |
规范 SMILES |
CCC(C1=CC=CC=C1[Se][Se]C2=CC=CC=C2C(CC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]phenoxy}[1,4'-bipiperidin]-1'-yl)(2-chlorophenyl)methanone](/img/structure/B12563435.png)
![N-[3-(4-Chlorophenyl)acryloyl]benzamide](/img/structure/B12563442.png)


![5-Methyl-2-phenylfuro[3,2-b]pyridine](/img/structure/B12563464.png)
![Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate](/img/structure/B12563482.png)

![1-{[(Thiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12563498.png)
![Benzeneacetamide, N-(1-methyl-2-phenylethyl)-N-[(methylsulfonyl)oxy]-](/img/structure/B12563506.png)

![Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]-](/img/structure/B12563513.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide](/img/structure/B12563519.png)
![2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate](/img/structure/B12563522.png)

